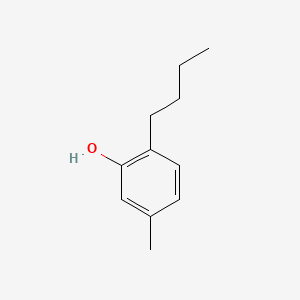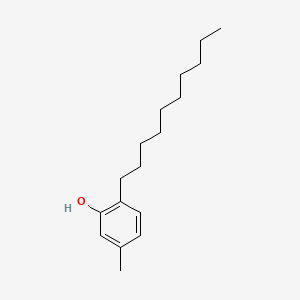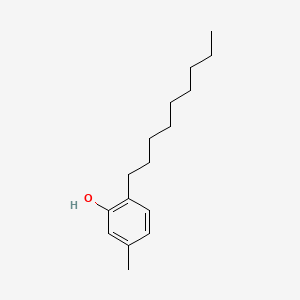![molecular formula C18H25NO5S B1676032 methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium CAS No. 15382-74-8](/img/structure/B1676032.png)
methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate involves the reaction of m-Anisidine with 4-(4-phenylbutoxy) and methanesulfonic acid. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted anisidine derivatives.
Scientific Research Applications
m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein-protein interactions, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- m-Anisidine, 4-(4-phenylbutoxy)-, hydrochloride
- m-Anisidine, 4-(4-phenylbutoxy)-, sulfate
- m-Anisidine, 4-(4-phenylbutoxy)-, nitrate
Uniqueness
m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical and biological properties. This group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
15382-74-8 |
|---|---|
Molecular Formula |
C18H25NO5S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium |
InChI |
InChI=1S/C17H21NO2.CH4O3S/c1-19-17-13-15(18)10-11-16(17)20-12-6-5-9-14-7-3-2-4-8-14;1-5(2,3)4/h2-4,7-8,10-11,13H,5-6,9,12,18H2,1H3;1H3,(H,2,3,4) |
InChI Key |
PDZNTVLICZQYHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[NH3+])OCCCCC2=CC=CC=C2.CS(=O)(=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)[NH3+])OCCCCC2=CC=CC=C2.CS(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


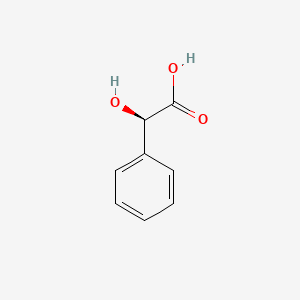
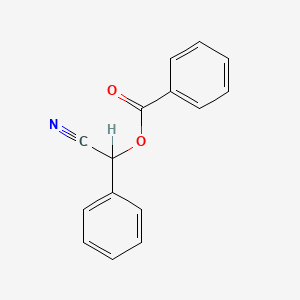
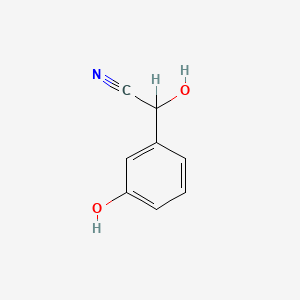
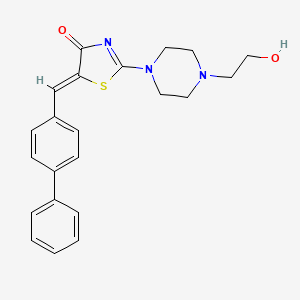
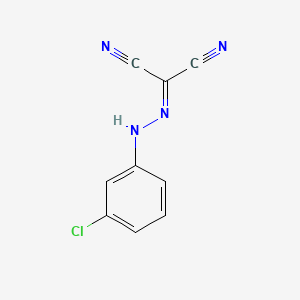
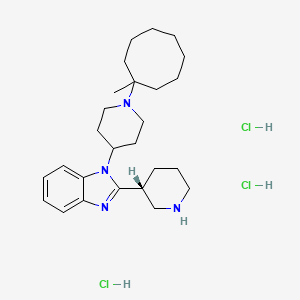
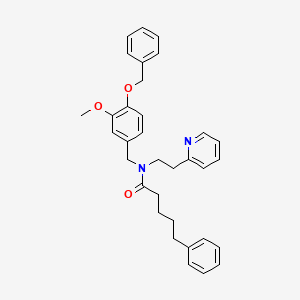


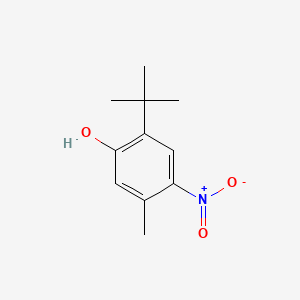
![3-methyl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methylphenyl)ethyl]phenol](/img/structure/B1675966.png)
